molecular formula C24H19ClO3 B11154297 3-benzyl-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11154297
M. Wt: 390.9 g/mol
InChI Key: JQEVYKPGQNSMQJ-UHFFFAOYSA-N
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Description

3-Benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one, benzyl bromide, and 2-chlorophenol.

    Benzylation: The first step involves the benzylation of 4-methyl-2H-chromen-2-one using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Methoxylation: The next step is the methoxylation of the benzylated intermediate with 2-chlorophenol in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in THF.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-Benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways such as apoptosis, cell cycle regulation, or inflammation, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound of the chromenone family with similar structural features.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Umbelliferone: A naturally occurring coumarin with various biological activities.

Uniqueness

3-Benzyl-7-[(2-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarins. The presence of the benzyl and chlorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19ClO3

Molecular Weight

390.9 g/mol

IUPAC Name

3-benzyl-7-[(2-chlorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H19ClO3/c1-16-20-12-11-19(27-15-18-9-5-6-10-22(18)25)14-23(20)28-24(26)21(16)13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3

InChI Key

JQEVYKPGQNSMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)CC4=CC=CC=C4

Origin of Product

United States

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